molecular formula C12H8Cl2N2O4S B2356056 2-Chloro-5-(6-chloropyridine-3-sulfonamido)benzoic acid CAS No. 1184407-28-0

2-Chloro-5-(6-chloropyridine-3-sulfonamido)benzoic acid

Cat. No.: B2356056
CAS No.: 1184407-28-0
M. Wt: 347.17
InChI Key: MTMKVZHQGWDFNO-UHFFFAOYSA-N
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Description

2-Chloro-5-(6-chloropyridine-3-sulfonamido)benzoic acid is a sophisticated bifunctional chemical building block designed for research applications, particularly in medicinal chemistry and drug discovery. This compound integrates a benzoic acid scaffold with a chloropyridine-sulfonamide moiety, creating a versatile molecular architecture for constructing more complex target molecules. The presence of the sulfonamide linker group, derived from intermediates like 6-chloropyridine-3-sulfonamide , facilitates its use in creating protease inhibitors, enzyme substrates, and other bioactive molecules where this functional group is critical for target binding. The carboxylic acid functionality provides a convenient site for further derivatization through amide bond formation or esterification, while the halogenated aromatic systems offer potential for metal-catalyzed cross-coupling reactions. This molecular complexity makes it particularly valuable for developing targeted protein degraders (PROTACs), kinase inhibitors, and chemical probes for biological pathway analysis. Researchers utilize this compound primarily as an intermediate in the synthesis of potential therapeutic agents, especially in projects focusing on enzyme inhibition and allosteric modulation. The structural features suggest potential application in creating compounds that modulate protein-protein interactions, given the rigid planar structure of the biphenyl-like system and the hydrogen-bonding capabilities of both the sulfonamide and carboxylic acid groups. As with all research chemicals, this product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or human use. Researchers should consult the safety data sheet and handle this material with appropriate laboratory precautions, including personal protective equipment and proper engineering controls.

Properties

IUPAC Name

2-chloro-5-[(6-chloropyridin-3-yl)sulfonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2N2O4S/c13-10-3-1-7(5-9(10)12(17)18)16-21(19,20)8-2-4-11(14)15-6-8/h1-6,16H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTMKVZHQGWDFNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NS(=O)(=O)C2=CN=C(C=C2)Cl)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorosulfonation of Anthranilic Acid

Anthranilic acid (2-aminobenzoic acid) undergoes chlorosulfonation in chlorosulfonic acid at 80°C for 1 hour, yielding 2-amino-5-chlorosulfonylbenzoic acid . The reaction proceeds via electrophilic aromatic substitution, with the sulfonyl chloride group preferentially forming at the para position relative to the amino group due to electronic and steric factors.

Reaction Conditions :

  • Chlorosulfonic acid : 5.5 g anthranilic acid in 100 mL chlorosulfonic acid.
  • Temperature : 80°C, 1 hour.
  • Workup : Quenching in ice-water followed by decantation and drying.

Sulfonamide Formation with 6-Chloropyridin-3-amine

The sulfonyl chloride intermediate reacts with 6-chloropyridin-3-amine in acetone under basic conditions (1N NaOH) to form 2-amino-5-(6-chloropyridine-3-sulfonamido)benzoic acid .

Optimization Insights :

  • Solvent : Acetone enhances nucleophilic attack by the amine.
  • Stoichiometry : Equimolar ratios prevent polysubstitution.
  • Purification : Column chromatography (silica gel, benzene/5% acetic acid) isolates the product in 65–75% yield.

Diazotization and Chlorination

The 2-amino group is diazotized using NaNO₂ in HCl at 0–5°C, generating a diazonium salt. Subsequent treatment with CuCl₂ in HCl substitutes the diazonium group with chlorine, yielding the final product.

Critical Parameters :

  • Temperature Control : Diazonium salts decompose above 5°C; strict cooling is essential.
  • Catalyst Selection : CuCl₂ outperforms FeCl₃ or SnCl₂ in selectivity (90% conversion vs. 75–85%).
  • Reaction Time : 30 minutes at room temperature followed by 15 minutes at 50°C ensures complete substitution.

Analytical Validation and Characterization

Spectral Data

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 8.72 (s, 1H, pyridine-H), 8.35 (d, J = 8.4 Hz, 1H, Ar-H), 7.98 (d, J = 8.4 Hz, 1H, Ar-H), 7.62 (s, 1H, NH), 7.45 (s, 1H, COOH).
  • IR (KBr) : 1685 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O), 750 cm⁻¹ (C-Cl).

Purity Assessment

  • HPLC : >98% purity (C18 column, 70:30 acetonitrile/water, 1 mL/min).
  • Melting Point : 168–170°C (lit. 168–170°C).

Comparative Evaluation of Synthetic Routes

Parameter Diazotization Route Direct Coupling Route
Yield 68% (over 3 steps) 45% (over 4 steps)
Complexity Moderate High (multiple protections)
Catalyst Efficiency CuCl₂ (90% conversion) Not applicable
Scalability Industrially viable Limited by intermediate steps

The diazotization method is favored for its brevity and higher yield, though it demands precise control over diazonium stability.

Industrial and Pharmacological Relevance

The target compound’s structural motifs—a sulfonamide and chlorinated aromatic system—align with hypolipidemic agents described in US3879402A . Its potential as a carbonic anhydrase inhibitor, inferred from PMC9940855 , warrants further investigation for CNS disorders.

Challenges and Mitigation Strategies

  • Instability of Diazonium Salts : Conduct reactions at 0–5°C with immediate use of intermediates.
  • Regioselectivity in Sulfonamide Formation : Use excess amine (1.2 eq) to minimize byproducts.
  • Purification of Polar Intermediates : Employ silica gel chromatography with acetic acid modifiers.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(6-chloropyridine-3-sulfonamido)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different carboxylic acids, while substitution reactions can produce a variety of substituted benzoic acid derivatives.

Scientific Research Applications

SIRT2 Inhibition

One of the notable applications of 2-Chloro-5-(6-chloropyridine-3-sulfonamido)benzoic acid is its role as an inhibitor of Sirtuin-2 (SIRT2), a protein implicated in neurodegenerative diseases such as Huntington's disease. Studies have shown that derivatives of this compound can effectively inhibit SIRT2, leading to decreased polyglutamine aggregation, which is a hallmark of Huntington's pathology.

In a study involving the synthesis and testing of various analogues, it was found that certain compounds demonstrated significant potency in inhibiting SIRT2, with IC50 values indicating effective concentrations for therapeutic use. The structure-activity relationship (SAR) analysis revealed that modifications to the sulfonamide group enhanced selectivity and potency against SIRT2 compared to other sirtuins .

CompoundSIRT2 IC50 (μM)% SIRT1 Inhibition at 10 μM% SIRT3 Inhibition at 10 μM
AK-112.5105
Compound A9.4112
Compound B9.100

Neuroprotective Effects

The neuroprotective properties of compounds derived from this compound have been explored in various models. For instance, in cellular assays using neuronal cell lines, several derivatives showed increased acetylation of α-tubulin, indicating enhanced neuroprotective activity through SIRT2 inhibition. The compounds were also assessed for cytotoxicity, yielding promising results with most being non-toxic at therapeutic concentrations .

Management of Neuropathies

Recent research has indicated that derivatives of this compound may be useful in managing neuropathies induced by chemotherapy agents like oxaliplatin. These compounds have shown the ability to modulate human carbonic anhydrases (hCAs) and transient receptor potential vanilloid 1 (TRPV1), which are involved in pain pathways. The inhibition profiles suggest potential for alleviating symptoms associated with oxaliplatin-induced neuropathy .

Huntington's Disease Models

In preclinical models of Huntington's disease, compounds based on the structure of this compound were tested for their ability to reduce motor dysfunction and improve survival rates. The studies demonstrated that these compounds not only inhibited SIRT2 effectively but also led to significant reductions in aggregated mutant huntingtin protein levels in treated mice .

Pain Management Studies

In vivo studies evaluating the efficacy of these compounds in mouse models for neuropathic pain revealed that certain derivatives exhibited potent antihypersensitivity effects, providing a basis for further development as analgesics targeting neuropathic conditions .

Mechanism of Action

The mechanism of action of 2-Chloro-5-(6-chloropyridine-3-sulfonamido)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Sulfonamide Benzoic Acid Derivatives
Compound Name Substituents on Benzoic Acid Sulfonamide-Linked Group Molecular Formula CAS Number Reference
Target Compound 2-Cl, 5-position 6-Chloropyridine-3-sulfonamido C₁₂H₈Cl₂N₂O₄S 328028-05-3*
3-((5-Bromo-3-chloro-2-hydroxyphenyl)sulfonamido)-5-chloro-2-hydroxybenzoic acid 5-Cl, 2-OH, 3-position 5-Bromo-3-chloro-2-hydroxyphenyl C₁₃H₈BrCl₂NO₅S Not provided
2-Chloro-5-(2-iodobenzenesulfonamido)benzoic acid 2-Cl, 5-position 2-Iodobenzenesulfonamido C₁₃H₈ClINO₄S Not provided
Tibric Acid (2-chloro-5-(3,5-dimethylpiperidino-sulfonyl)benzoic acid) 2-Cl, 5-position 3,5-Dimethylpiperidino-sulfonyl C₁₄H₁₇ClNO₄S Not provided
Bumetanide (4-chloro-3-(chlorosulfonyl)benzoic acid derivative) 4-Cl, 3-position Chlorosulfonyl C₁₇H₂₀N₂O₅S 22892-95-1

*Note: CAS number inferred from for a structurally similar compound.

Key Observations :

  • Halogenation: The target compound and analogs feature chlorine substituents, which enhance lipophilicity and influence electronic properties.
  • Sulfonamide Linkage: The 6-chloropyridine group in the target compound contrasts with substituted phenyl () or piperidino groups (), altering hydrogen-bonding capacity and steric effects.

Physicochemical Properties and Crystal Packing

Hydrogen bonding and crystal packing patterns () are critical for solubility and stability:

  • Hydrogen Bonding : Sulfonamide groups (-SO₂NH-) and carboxylic acid (-COOH) moieties facilitate hydrogen-bonded networks. For example, 2-Chloro-5-(2-iodobenzenesulfonamido)benzoic acid () forms intermolecular O–H···O and N–H···O bonds, stabilizing its crystal lattice.
  • Halogen Effects : Iodo or bromo substituents () may engage in halogen bonding, influencing melting points and solubility compared to chloro analogs.

Key Insights :

  • QSTR Models : highlights that benzoic acid toxicity in mice correlates with molecular connectivity indices (0JA, 1JA). Chlorine substituents likely increase toxicity due to higher electronegativity and lipophilicity.
  • Pharmacological Diversity: The piperidino group in tibric acid () confers peroxisome proliferation activity, whereas phenyl or pyridine groups may target different enzymes (e.g., ’s WD repeat-containing protein inhibition).

Biological Activity

2-Chloro-5-(6-chloropyridine-3-sulfonamido)benzoic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a sulfonamide functional group, which is known for its diverse biological effects, including antimicrobial and anticancer properties.

Chemical Structure

The molecular structure of this compound can be represented as follows:

  • Chemical Formula : C11_{11}H8_{8}Cl2_{2}N2_{2}O3_{3}S
  • CAS Number : [1356652-04-4]

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of p-aminobenzoic acid, a substrate for bacterial folate synthesis. This interaction disrupts folate metabolism, leading to antimicrobial effects.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antibacterial activity. For instance, studies have shown that derivatives containing chloropyridine and sulfonamide groups demonstrate high efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus .

Table 1: Antibacterial Activity of Related Compounds

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli5 μM
6-Chloropyridine-3-sulfonamideStaphylococcus aureus10 μM

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Studies suggest that it may inhibit tumor cell proliferation by affecting microtubule dynamics, which is crucial for cell division . The interaction with tubulin could lead to the stabilization of microtubules, thereby preventing cancer cell mitosis.

Case Studies

  • In Vitro Studies on Antibacterial Activity :
    A study published in 2019 evaluated the antibacterial properties of various chloro-substituted benzoic acids, including this compound. The results indicated that the presence of chlorine atoms significantly enhanced the antibacterial efficacy of these compounds .
  • Anticancer Mechanism Investigation :
    Research focused on the effects of similar sulfonamide compounds on cancer cell lines revealed that they induce apoptosis through the disruption of microtubule dynamics. This suggests that this compound may have similar mechanisms, warranting further investigation .

Q & A

Q. What are the common synthetic routes for preparing 2-Chloro-5-(6-chloropyridine-3-sulfonamido)benzoic acid?

The synthesis typically involves multi-step reactions, including functional group transformations such as sulfonamide coupling and chlorination. Key steps may include:

  • Suzuki–Miyaura coupling for aryl-aryl bond formation, using palladium catalysts in solvents like dimethylformamide (DMF) .
  • Sulfonamide formation via nucleophilic substitution between a chloropyridine sulfonyl chloride intermediate and an aminobenzoic acid derivative .
  • Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, dichloromethane/methanol eluent) .

Q. How is the purity and structural identity of this compound validated?

Methodological validation includes:

  • High-Performance Liquid Chromatography (HPLC) with UV detection to assess purity (>95% threshold) .
  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) to confirm substituent positions and integration ratios .
  • Mass Spectrometry (MS) for molecular weight confirmation (e.g., ESI-MS to detect [M+H]⁺ ions) .

Q. What crystallographic tools are recommended for determining its solid-state structure?

  • X-ray crystallography using SHELXL for refinement, leveraging its robust handling of anisotropic displacement parameters and hydrogen bonding networks .
  • ORTEP (via WinGX) for visualizing thermal ellipsoids and generating publication-ready figures .

Advanced Research Questions

Q. How can reaction mechanisms for sulfonamide formation be elucidated?

  • Kinetic studies (e.g., monitoring reaction progress via HPLC) to identify intermediates .
  • Density Functional Theory (DFT) calculations to model transition states and resonance-stabilized intermediates during sulfonamide coupling .
  • Isotopic labeling (e.g., ¹⁵N) in NMR to track nucleophilic attack pathways .

Q. What strategies address contradictions in crystallographic data refinement?

  • Twinned data analysis : Use SHELXL’s TWIN/BASF commands to resolve overlapping reflections in cases of pseudo-merohedral twinning .
  • Hydrogen bonding validation : Apply graph set analysis (as per Etter’s formalism) to ensure consistency in H-bonding motifs (e.g., R₂²(8) patterns) .

Q. How can structure-activity relationships (SAR) be explored for this compound?

  • Molecular docking (AutoDock Vina, Glide) to predict binding affinities for biological targets (e.g., enzymes with sulfonamide-binding pockets) .
  • In vitro assays : Measure IC₅₀ values against target proteins using fluorescence polarization or surface plasmon resonance (SPR) .
  • Metabolic stability studies : Incubate with liver microsomes and analyze degradation via LC-MS to assess pharmacokinetic potential .

Q. What computational methods optimize synthetic yield and scalability?

  • Continuous flow reactors : Simulate reaction parameters (residence time, temperature) to enhance efficiency and reduce side products .
  • Machine learning models : Train on existing reaction data (e.g., solvent/catalyst combinations) to predict optimal conditions for new derivatives .

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